Alpha-Angelica lactone is a cyclic ester, specifically a lactone derived from the natural compound angelica. It has the molecular formula C₇H₈O₂ and a molecular weight of 128.14 g/mol. This compound features a five-membered ring structure, which is characteristic of lactones, and is known for its pleasant aroma and flavor profile. Alpha-Angelica lactone is often utilized in the food and fragrance industries due to these properties, and it also serves as a valuable intermediate in organic synthesis.
Alpha-Angelica lactone is believed to exert its potential anticarcinogenic effects by increasing the activity of glutathione-S-transferase (GST) and UDP-glucuronosyltransferase (UGT) enzymes []. These enzymes help detoxify harmful substances in the body. The exact mechanism by which it activates these enzymes is still under investigation [].
Limited data exists on the oral toxicity of alpha-Angelica lactone. However, the Food and Drug Administration (FDA) has listed it as Generally Recognized As Safe (GRAS) for use as a flavoring agent [].
Alpha-Angelica lactone has a flash point of 74°C, indicating moderate flammability [].
Alpha-Angelica lactone is a naturally occurring organic compound classified as an angelica lactone and a butenolide. It is found in various plants, including Norway spruce (Picea abies), tamarind (Tamarindus indica), and bearberry (Arctostaphylos uva-ursi) [].
This compound exhibits several key properties relevant to scientific research:
Alpha-Angelica lactone demonstrates potential as a building block in organic synthesis due to its reactive cyclic structure. Research explores its use in:
While the full extent of its biological activity remains under investigation, alpha-angelica lactone has shown:
Research indicates that alpha-Angelica lactone exhibits various biological activities. It has been studied for its potential antimicrobial properties and may possess anti-inflammatory effects. The compound's interactions with biological systems make it an interesting candidate for further pharmacological studies, although more extensive research is necessary to fully elucidate its mechanisms of action.
Alpha-Angelica lactone can be synthesized through several methods:
These synthesis routes emphasize the compound's versatility and importance in organic synthesis.
Alpha-Angelica lactone finds applications across various fields:
Studies on the interactions of alpha-Angelica lactone with other chemical species have demonstrated its potential as a catalyst in various reactions. For instance, its role in facilitating oxidation reactions underscores its utility in synthetic pathways . Additionally, research into its biological interactions suggests that it may influence certain metabolic pathways, warranting further investigation into its pharmacological potential.
Alpha-Angelica lactone shares structural similarities with several other lactones and cyclic esters. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Gamma-Valerolactone | C₅H₈O₂ | Used as a biofuel and solvent; derived from biomass |
Delta-Decalactone | C₁₀H₁₈O₂ | Known for its sweet odor; used in fragrances |
Beta-Butyrolactone | C₄H₈O₂ | Common solvent and precursor in organic synthesis |
Caprolactam | C₆H₁₁NO | Precursor to nylon; exhibits different reactivity |
Alpha-Angelica lactone's unique five-membered ring structure sets it apart from these similar compounds. Its specific reactivity patterns, particularly in catalytic processes and its aromatic properties, make it particularly valuable in both industrial applications and organic synthesis. The ability to derive useful intermediates through reactions involving alpha-Angelica lactone further emphasizes its significance within chemical research and applications.
Irritant